

AZD1283: A Technical Overview of Binding Affinity and Kinetics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetic properties of **AZD1283**, a potent and selective antagonist of the P2Y12 receptor. The P2Y12 receptor is a critical target in the development of antiplatelet therapies, playing a central role in platelet activation and aggregation.[1] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Binding and Functional Parameters

AZD1283 demonstrates high affinity and potent antagonism at the P2Y12 receptor. Its binding characteristics have been evaluated through various in vitro and in vivo assays, establishing its profile as a promising antithrombotic agent.

In Vitro Affinity and Potency

The following table summarizes the key in vitro metrics for AZD1283.



Parameter	Value	Assay Type	Notes
Binding Affinity (IC50)	11 nM	Radioligand Competition Binding	Measures direct competition with a radiolabeled ligand for the P2Y12 receptor.[2]
Functional Potency (IC50)	25 nM	GTPyS Binding Assay	Measures the inhibition of G-protein coupling downstream of receptor activation. [2]
Antiplatelet Potency (IC50)	3.6 μΜ	Platelet Aggregation Assay	Measures the inhibition of ADP-induced platelet aggregation.[3]
CYP450 Inhibition (IC50)			
CYP2C9	6.62 μΜ	CYP450 Inhibition Assay	Indicates potential for drug-drug interactions. [3]
CYP2C19	0.399 μΜ	CYP450 Inhibition Assay	[3]
CYP3A4 (Midazolam)	4.28 μΜ	CYP450 Inhibition Assay	[3]
CYP3A4 (Testosterone)	3.64 μΜ	CYP450 Inhibition Assay	[3]

In Vivo Efficacy

In vivo studies in animal models confirm the antithrombotic effects of AZD1283.



Parameter	Value	Model/Assay	Notes
Antithrombotic Efficacy (ED50)	3.0 μg/kg/min	Modified Folts Model (Dog)	Measures the dose required to induce increases in blood flow and inhibit platelet aggregation. [1]
Bleeding Time Increase (>3x)	33 μg/kg/min	Modified Folts Model (Dog)	Indicates the therapeutic window by assessing bleeding risk.[1]

Pharmacokinetic Profile

Pharmacokinetic studies provide insight into the metabolic stability and disposition of **AZD1283**.

Parameter	Value	Species/System	Notes
Metabolic Half-Life (t½)	6.08 min	Rat Liver Microsomes	Shows relatively poor stability in rat liver microsomes.[3]
Metabolic Half-Life (t½)	37 min	Mouse Liver Microsomes	[4][5][6]
Metabolic Half-Life (t½)	201 min	Dog Liver Microsomes	[3]
Metabolic Half-Life (t½)	65.0 min	Human Liver Microsomes	[3]
Metabolic Half-Life (t½)	>159 min	Human Liver Microsomes	A separate study indicating higher stability.[4][5][6]

Signaling and Experimental Visualizations

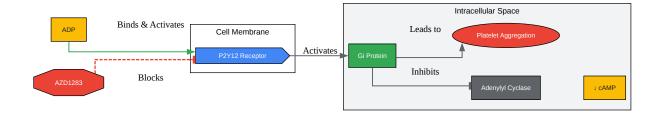




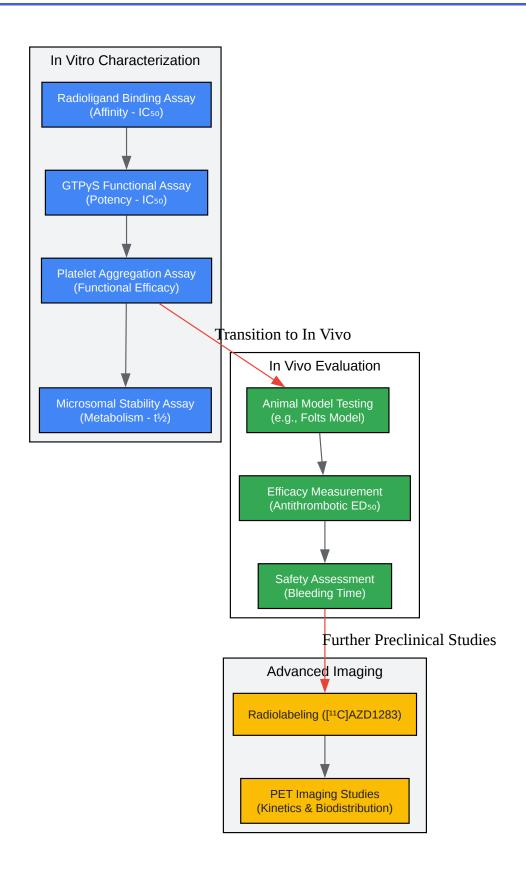


To clarify the mechanism of action and the processes for characterization, the following diagrams illustrate key pathways and workflows.









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